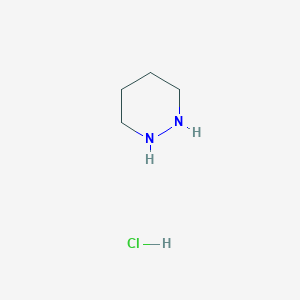

Hexahydropyridazine hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

89990-53-4 |

|---|---|

Molekularformel |

C4H11ClN2 |

Molekulargewicht |

122.6 g/mol |

IUPAC-Name |

diazinane;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-4-6-5-3-1;/h5-6H,1-4H2;1H |

InChI-Schlüssel |

VXGVACGQGLVRLX-UHFFFAOYSA-N |

SMILES |

C1CCNNC1.Cl |

Kanonische SMILES |

C1CCNNC1.Cl |

Herkunft des Produkts |

United States |

Synthesis of Hexahydropyridazine Hydrochloride from 1,4-Dibromobutane: A Technical Guide

Introduction and Pharmacological Relevance

Hexahydropyridazine (also known as 1,2-diazacyclohexane) is a highly valuable, conformationally restricted hydrazine pharmacophore. In medicinal chemistry and advanced organic synthesis, it serves as a critical building block for completely hydrogenated dipiperidazino tetrazines, tetrazepines, and tetrazone derivatives [1].

Because the direct alkylation of free hydrazine typically leads to uncontrolled polymerization or over-alkylation, researchers must employ a protected hydrazine precursor. This whitepaper details the robust, high-yield synthesis of hexahydropyridazine dihydrochloride using 1,4-dibromobutane and di-tert-butyl hydrazodiformate (Boc-NH-NH-Boc).

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on a two-step sequence: an SN2 double alkylation followed by a global acidic deprotection.

The Failure of Direct Alkylation: Reacting 1,4-dibromobutane directly with hydrazine hydrate yields a complex mixture of mono-alkylated, poly-alkylated, and polymeric products. This occurs because the intermediate secondary and tertiary amines remain highly nucleophilic, leading to uncontrolled chain-growth.

The Protected Precursor Strategy: To enforce a strict 1:1 stoichiometric cyclization, di-tert-butyl hydrazodiformate is used as the nitrogen source. The bulky tert-butoxycarbonyl (Boc) groups serve two vital mechanistic purposes:

-

Steric Hindrance: They physically block intermolecular cross-linking.

-

Electronic Delocalization: The electron-withdrawing nature of the carbamate groups stabilizes the deprotonated nitrogen anions, rendering them selective nucleophiles for the primary alkyl bromides of 1,4-dibromobutane.

Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the carbamate N-H bonds, driving the equilibrium entirely toward the bis-anionic nucleophile. The evolution of hydrogen gas ( H2 ) provides a visual, self-validating indicator of successful deprotonation.

Reaction Pathway and Workflow

Figure 1: Synthetic pathway from di-tert-butyl hydrazodiformate to hexahydropyridazine dihydrochloride.

Reagent Stoichiometry and Quantitative Data

The following table summarizes the optimized stoichiometry required to achieve a quantitative (~100%) yield in the final deprotection step [1].

Expert Note on Nomenclature: While some translated literature refers to the precursor as "tert-butylhydrazinium formate," stoichiometric mass analysis (20 g = 0.086 mol) confirms the reagent is structurally di-tert-butyl hydrazodiformate (MW = 232.28 g/mol ).

| Parameter / Reagent | Value / Quantity | Molar Equivalents | Mechanistic Rationale |

| Di-tert-butyl hydrazodiformate | 20.0 g (0.086 mol) | 1.0 eq | Primary bis-nucleophile precursor. |

| NaH (60% w/w in mineral oil) | 7.6 g (0.19 mol) | 2.2 eq | 2.0 eq required for double deprotonation; 0.2 eq excess ensures complete conversion. |

| 1,4-Dibromobutane | 10.27 mL (0.086 mol) | 1.0 eq | Bis-electrophile required for the 6-membered ring formation. |

| Anhydrous DMF | 400 mL total | Solvent | Polar aprotic environment accelerates SN2 kinetics and stabilizes the anion. |

| 4N HCl in Dioxane | 300 mL | Excess | Rapidly cleaves Boc groups and forms the stable dihydrochloride salt. |

| Diethyl Ether | 300 mL | Anti-solvent | Drastically lowers the solubility of the salt, driving complete precipitation. |

Step-by-Step Self-Validating Protocol

This methodology integrates self-validating checkpoints to ensure the integrity of the reaction at every phase [1].

Phase 1: Preparation of the Bis-Anionic Nucleophile

-

Setup: Equip a 1-liter, three-necked, round-bottomed flask with a magnetic stir bar, a dosing funnel, and a continuous nitrogen ( N2 ) line.

-

NaH Washing: Add 7.6 g of NaH (60% dispersion in mineral oil). Wash the dispersion three times with dry hexane to remove the mineral oil.

-

Self-Validation Checkpoint: The solid must transition from a greasy paste to a free-flowing gray powder. Decant the hexane carefully under N2 .

-

-

Solvent Addition: Add 350 mL of anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.

-

Deprotonation: Dissolve 20 g of di-tert-butyl hydrazodiformate in 50 mL of anhydrous DMF. Add this solution slowly and dropwise via the dosing funnel.

-

Self-Validation Checkpoint: Observe steady bubbling. The evolution of H2 gas confirms active deprotonation.

-

-

Equilibration: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 30 minutes to ensure complete anion formation.

Phase 2: Cyclization via Double Alkylation

-

Electrophile Addition: Inject 10.27 mL of 1,4-dibromobutane in a single portion at RT.

-

Reaction: Stir the reaction mixture overnight under N2 .

-

Self-Validation Checkpoint: The reaction mixture will become increasingly cloudy as sodium bromide (NaBr) precipitates out of the DMF, indicating a successful SN2 displacement.

-

Phase 3: Quenching and Extraction

-

Quench: Slowly add distilled water to the reaction mixture until gas evolution completely ceases (quenching unreacted NaH).

-

Partitioning: Transfer the mixture to a separatory funnel and partition between diethyl ether and water.

-

Washing: Separate the phases. Wash the organic (ether) layer twice with water to remove residual DMF and inorganic salts.

-

Concentration: Concentrate the ether layer under vacuum to yield the intermediate 1,2-bis(Boc)-hexahydropyridazine.

Phase 4: Global Deprotection and Salt Precipitation

-

Boc Cleavage: Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane.

-

Precipitation: Add 300 mL of diethyl ether to the solution. Stir at RT for 1 hour.

-

Self-Validation Checkpoint: A dense white solid will rapidly precipitate. The formation of this solid confirms the successful removal of the lipophilic Boc groups and the generation of the highly polar dihydrochloride salt.

-

-

Isolation: Isolate the white solid via vacuum filtration and dry thoroughly under vacuum.

-

Yield: 13.7 g (~100% yield from the intermediate).

-

Figure 2: Self-validating experimental workflow with critical in-process observational checkpoints.

Analytical Characterization

To confirm the structural integrity of the final product, nuclear magnetic resonance (NMR) spectroscopy is utilized. The C2 symmetry of the hexahydropyridazine ring simplifies the spectrum [1].

-

1 H NMR (400 MHz, DMSO- d6 ):

-

δ 1.6 ppm (multiplet, 4H): Corresponds to the four protons on the C4 and C5 carbons (the central methylene groups of the former 1,4-dibromobutane chain).

-

δ 3.0 ppm (multiplet, 4H): Corresponds to the four protons on the C3 and C6 carbons (the methylene groups adjacent to the positively charged nitrogen atoms).

-

Diagnostic Note: The complete absence of a massive singlet at ~1.4 ppm (characteristic of the tert-butyl protons) definitively validates the complete removal of the Boc protecting groups and the purity of the final salt.

References

- HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 Source: ChemicalBook URL

Hexahydropyridazine Dihydrochloride (CAS 124072-89-5): A Technical Guide to 1,2-Diazinane Chemistry

Executive Summary

Hexahydropyridazine dihydrochloride (CAS 124072-89-5), structurally known as 1,2-diazinane dihydrochloride, is a saturated six-membered heterocyclic building block containing two adjacent nitrogen atoms[1]. In modern medicinal chemistry and agrochemical development, this privileged scaffold is heavily utilized for the synthesis of completely hydrogenated dipiperidazino tetrazines, tetrazepines, and highly specific enzyme inhibitors[2],[3]. This whitepaper provides a rigorous examination of its physicochemical properties, structural causality, and self-validating synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of CAS 124072-89-5 is essential for predicting its behavior in complex synthetic environments. The quantitative data is summarized below,[4],[5]:

| Property | Value |

| CAS Number | 124072-89-5 |

| IUPAC Name | 1,2-diazinane dihydrochloride |

| Common Synonyms | Hexahydropyridazine dihydrochloride; Tetrahydropyridazine dihydrochloride |

| Molecular Formula | C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂ · 2HCl) |

| Molecular Weight | 159.06 g/mol |

| Physical Form | White to Yellow Solid |

| Purity Standards | ≥95.0% to 98.0% |

| InChI Key | PJUZEZLTRTTWOK-UHFFFAOYSA-N |

| Storage Conditions | Inert atmosphere, room temperature |

The Causality of the Dihydrochloride Salt Form

Free 1,2-diazinane (the free base of hexahydropyridazine) contains two adjacent secondary amines. The lone electron pairs on these adjacent nitrogen atoms experience significant electrostatic repulsion—a phenomenon known as the alpha effect. This makes the free base highly reactive, prone to rapid atmospheric oxidation, and thermodynamically unstable[1].

By protonating both nitrogen atoms to form the dihydrochloride salt (CAS 124072-89-5), the lone pairs are engaged in covalent bonding with protons. This eliminates the alpha-effect repulsion and locks the six-membered ring into a stable chair conformation. Furthermore, the salt form dramatically increases the compound's solubility in polar solvents (like water and DMSO), facilitating its use in both aqueous biological assays and polar reaction media[1],[6].

Synthetic Workflow & Functionalization Pathway

Fig 1: Synthetic workflow and downstream functionalization of CAS 124072-89-5.

Self-Validating Experimental Protocols

Protocol A: De Novo Synthesis of Hexahydropyridazine Dihydrochloride

This methodology outlines the synthesis of CAS 124072-89-5 via the cyclization of 1,4-dibromobutane[2].

-

Step 1: Base Preparation. Wash 7.6 g of NaH (60% dispersion in mineral oil, 0.19 mol, 2.2 eq.) with hexane three times under nitrogen. Suspend the washed NaH in 350 mL of anhydrous DMF and cool to 0 °C.

-

Causality: Removing the mineral oil ensures precise stoichiometric reactivity. Cooling the highly polar aprotic DMF prevents exothermic degradation during the subsequent deprotonation.

-

-

Step 2: Hydrazine Activation. Slowly add 20 g of tert-butylhydrazinium formate (0.086 mol, 1.0 eq.) dissolved in 50 mL of DMF. Stir for 30 minutes while allowing the mixture to warm to room temperature.

-

System Validation Checkpoint: The controlled evolution of hydrogen gas (H₂) serves as a visual, self-validating indicator that the hydrazine is being successfully deprotonated into a nucleophilic state.

-

-

Step 3: Cyclization (Sₙ2). Add 10.27 mL of 1,4-dibromobutane (0.086 mol, 1.0 eq.) in a single portion. Stir overnight. Quench with water until gas evolution ceases, then partition between ether and water. Concentrate the organic layer under vacuum.

-

Step 4: Deprotection & Salt Formation. Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane. Add 300 mL of diethyl ether and stir for 1 hour at room temperature.

-

System Validation Checkpoint: The immediate precipitation of a white solid visually validates the successful cleavage of the Boc group and the formation of the highly polar dihydrochloride salt, which is insoluble in the ether/dioxane mixture[2].

-

-

Step 5: Isolation. Filter the white solid and dry under vacuum to yield the product quantitatively (approx. 13.7 g, 100% yield). Characterize via ¹H NMR (400 MHz, DMSO-d6): δ 1.6 (m, 4H), 3.0 (m, 4H).

Protocol B: N-Alkylation for Drug Scaffold Derivatization

The 1,2-diazinane core is frequently used to synthesize protoporphyrinogen IX oxidase (PPO) inhibitors by hybridizing it with isoxazoline motifs[7]. The rigid six-membered ring restricts the conformational flexibility of attached pharmacophores, locking them into an optimal geometry for target binding.

-

Step 1: Free-Basing. Suspend hexahydropyridazine dihydrochloride (3.0 mmol) in CH₂Cl₂ (20 mL). Add triethylamine (Et₃N, 9.0 mmol) and stir at room temperature for 30 minutes.

-

Causality: The dihydrochloride salt is unreactive to electrophiles. Et₃N neutralizes the HCl, liberating the nucleophilic free amines. A 3-fold excess of base is strictly required: 2 equivalents to neutralize the di-salt, and 1 equivalent to act as an acid scavenger for the subsequent alkylation[6],[7].

-

-

Step 2: Electrophilic Addition. Cool the mixture to 0 °C. Dropwise add the electrophile (e.g., ethyl chloroacetate, 1.5 mmol) in CH₂Cl₂ over 10 minutes.

-

Step 3: Workup. Quench with H₂O (10 mL). Separate the organic layer, wash with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Handling, Safety, and Storage Protocols

CAS 124072-89-5 is a reactive intermediate and must be handled according to strict GHS (Globally Harmonized System) classifications[4],[5]:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Workflow: Use P261 (Avoid breathing dust/fumes) and P280 (Wear protective gloves/eye protection).

-

Self-Validating Storage: Store in an inert atmosphere (Argon or Nitrogen) at room temperature. If the white/yellow solid begins to darken or turn brown, it is a visual indicator of atmospheric moisture ingress and subsequent oxidation of the hydrazine core, signaling that the batch has degraded and should be re-crystallized or discarded,[5].

References

- Title: CAS 124072-89-5: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE Source: CymitQuimica URL

- Title: Hexahydro-pyridazine 2HCl | 124072-89-5 Source: Sigma-Aldrich URL

- Title: Hexahydropyridazine dihydrochloride | 124072-89-5 Source: Sigma-Aldrich URL

- Title: CAS No.

- Title: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 Source: ChemicalBook URL

- Title: Application Notes and Protocols for N-Alkylation of Hexahydropyridazine Source: BenchChem URL

- Title: Design, Synthesis, and Molecular Mechanism Studies of N-Phenylisoxazoline-thiadiazolo[3,4-a]pyridazine Hybrids as Protoporphyrinogen IX Oxidase Inhibitors Source: ACS Publications URL

- Title: Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review Source: RSC Publishing URL

Sources

- 1. CAS 124072-89-5: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE [cymitquimica.com]

- 2. HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 [chemicalbook.com]

- 3. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]

- 4. Hexahydropyridazine dihydrochloride | 124072-89-5 [sigmaaldrich.com]

- 5. CAS No. 124072-89-5 Specifications | Ambeed [ambeed.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Hexahydropyridazine hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of Hexahydropyridazine Hydrochloride in Organic Solvents

Introduction: Navigating the Data Gap for a Key Heterocycle

Hexahydropyridazine, known systematically as 1,2-diazinane, is a saturated six-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2] This structural motif is a foundational building block in medicinal chemistry and materials science. In laboratory and industrial applications, it is frequently handled as its hydrochloride salt to improve stability and ease of handling. Depending on the stoichiometry of hydrochloric acid used during its preparation, it can exist as either hexahydropyridazine monohydrochloride (C₄H₁₁ClN₂) or the more common hexahydropyridazine dihydrochloride (C₄H₁₂Cl₂N₂).[3][4]

The solubility of these salts in various organic solvents is a critical parameter that dictates their utility in synthesis, purification, formulation, and biological screening. It governs the choice of reaction media, dictates recrystallization strategies, and influences the developability of active pharmaceutical ingredients (APIs).

A comprehensive review of scientific literature reveals a notable scarcity of specific, quantitative solubility data for either the mono- or dihydrochloride salt of hexahydropyridazine in common organic solvents. This guide, therefore, is designed to bridge this knowledge gap. It moves beyond a simple data sheet to provide researchers with the foundational principles and practical methodologies required to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of salt solubility in non-aqueous media and provide a field-proven, step-by-step protocol for generating reliable, quantitative data in your own laboratory.

Section 1: Theoretical Principles of Solubility: A Physicochemical Perspective

The solubility of a salt in any solvent is governed by a thermodynamic balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy). For hexahydropyridazine hydrochloride, a highly polar, ionic compound, solubility in organic solvents is a nuanced interplay of several factors.

1.1 The Nature of the Solute: A Polar Salt Hexahydropyridazine hydrochloride is an organic salt. The protonation of one or both of the basic nitrogen atoms of the hexahydropyridazine ring creates a positively charged cation, with chloride (Cl⁻) as the counter-ion. This ionic character is the single most important determinant of its solubility profile.

-

High Polarity: The charge separation makes the molecule extremely polar.

-

Hydrogen Bonding: The N-H groups of the cation are strong hydrogen bond donors, while the chloride anion is a hydrogen bond acceptor.

-

Lattice Energy: As a crystalline solid, the ions are held in a rigid lattice by strong electrostatic forces. Overcoming this lattice energy is a prerequisite for dissolution.

1.2 The Role of the Solvent: "Like Dissolves Like" The adage "like dissolves like" is the guiding principle. An ionic salt will dissolve best in a solvent that can effectively stabilize, or solvate, the individual ions. Organic solvents can be broadly categorized based on their ability to do this.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by having a hydrogen atom attached to an electronegative atom (like oxygen). They are highly effective at solvating both cations and anions. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the chloride anion and the lone pairs on the oxygen can engage in ion-dipole interactions with the hexahydropyridazinium cation.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments, allowing them to effectively solvate cations through ion-dipole interactions. However, they lack hydrogen bond-donating capabilities, making them less effective at solvating small anions like chloride.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and no significant dipole moment. They are incapable of forming the strong ion-dipole interactions necessary to overcome the crystal lattice energy of a salt. Consequently, ionic compounds exhibit very poor solubility in these media.[5][6]

The relationship between these factors is visualized in the diagram below.

Caption: Factors governing the solubility of a hydrochloride salt.

Section 2: Predicted Solubility Profile of Hexahydropyridazine Hydrochloride

While quantitative data is scarce, we can construct a predictive solubility table based on the physicochemical principles outlined above. This table serves as a practical starting point for solvent selection in the laboratory. Disclaimer: This profile is predictive and should be confirmed experimentally for any critical application.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Very High | Excellent solvation of both cation and anion through strong ion-dipole interactions and extensive hydrogen bonding. |

| Methanol, Ethanol | Good to Moderate | High polarity and hydrogen bonding ability effectively solvate the ions, though less effectively than water. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to Low | Strong ion-dipole interactions can solvate the cation, but poor solvation of the chloride anion limits overall solubility. |

| Dimethylformamide (DMF) | Moderate to Low | Similar to DMSO, effective at solvating the cation but not the anion. | |

| Acetonitrile (ACN) | Low to Very Low | Lower polarity and dielectric constant compared to DMSO/DMF make it a poorer solvent for ionic salts. | |

| Nonpolar | Toluene, Hexane | Very Low / Insoluble | Lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy.[5] |

| Diethyl Ether | Very Low / Insoluble | Although it has a small dipole, it is a very weak hydrogen bond acceptor and cannot effectively solvate the ions.[7] | |

| Chlorinated | Dichloromethane (DCM) | Low to Very Low | While moderately polar, it lacks strong hydrogen bonding capabilities, resulting in poor solubility for most salts.[5] |

Section 3: Experimental Protocol: The Isothermal Shake-Flask Method

For obtaining definitive, high-quality thermodynamic solubility data, the isothermal shake-flask method is the universally recognized gold standard.[8] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.[9]

3.1 Principle An excess amount of solid hexahydropyridazine hydrochloride is suspended in the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once at equilibrium, the solid is separated from the liquid phase, and the concentration of the dissolved compound in the clear supernatant is quantified.

3.2 Step-by-Step Methodology

-

Preparation of Solvent and Solute:

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Ensure the hexahydropyridazine hydrochloride is a dry, crystalline solid of known purity.

-

Causality Check: Impurities in either the solvent or solute can significantly alter the measured solubility.

-

-

Sample Preparation:

-

Into a series of glass vials with screw caps, add a pre-determined volume of the chosen organic solvent (e.g., 2 mL).

-

Add an excess amount of solid hexahydropyridazine hydrochloride to each vial. "Excess" means enough solid remains undissolved at the end of the experiment to be clearly visible.[8]

-

Causality Check: The presence of undissolved solid is essential to ensure the solution is truly saturated and at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a pre-determined time. A common duration is 24 to 48 hours.[3][10] It is advisable to run a time-to-equilibrium study by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to ensure equilibrium has been reached.

-

Causality Check: Insufficient equilibration time is a primary source of error, leading to an underestimation of the true thermodynamic solubility.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid material.

-

Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean analysis vial.

-

Causality Check: Filtration is critical to remove any microscopic solid particles that could otherwise dissolve during subsequent dilution and lead to an overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Quantify the concentration of hexahydropyridazine hydrochloride using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Causality Check: A properly validated analytical method with a well-defined linear range is essential for accurate and reproducible results.

-

The entire experimental workflow is depicted in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While published quantitative solubility data for hexahydropyridazine hydrochloride in organic solvents is currently lacking, a robust understanding of its physicochemical properties as a polar, ionic salt allows for reliable prediction of its solubility behavior. It is expected to be most soluble in polar protic solvents like methanol and ethanol and largely insoluble in nonpolar solvents such as hexane and toluene. For researchers and drug development professionals requiring precise, actionable data, this guide provides the theoretical framework and a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the shake-flask method. By combining theoretical prediction with rigorous experimental validation, scientists can confidently select appropriate solvent systems to advance their research and development objectives.

References

-

Piperidine. Merck Index Monograph. Royal Society of Chemistry. Available at: [Link]

-

Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(5), 1716–1722. Available at: [Link]

-

Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1493–1498. Available at: [Link]

-

U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Bienta. Shake-Flask Solubility Assay. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136334, 1,2-Diazinane. Available at: [Link].

-

Al-Ghafri, S., Forte, E., & Maitland, G. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(11), 5404–5411. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link].

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Available at: [Link]

-

ResearchGate. How to extract/isolate piperazine from water without distillation?. Available at: [Link]

-

Wikipedia. Piperazine. Available at: [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available at: [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(8), 3745–3757. Available at: [Link]

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

-

PureSynth. Piperazine Dihydrochloride 98.0%. Available at: [Link]

-

Wikipedia. Diazinane. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 305538, Diazinane-1,2-dicarboxamide. Available at: [Link].

-

ScienceMadness.org. Solubility of organic amine salts. Available at: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available at: [Link]

-

Quora. Are amines soluble in organic solvents?. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Available at: [Link]

-

Belec, B., et al. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Organic Chemistry, 20(2), 147–172. Available at: [Link]

-

ResearchGate. Cyclic diamines as potential high energy materials. Thermochemical properties of diaziridine, 1,2-diazetidine, and 1,3-diazetidine. Available at: [Link]

Sources

- 1. 1,2-Diazinane | C4H10N2 | CID 136334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diazinane - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

Spectroscopic Characterization of Hexahydropyridazine Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic data for hexahydropyridazine hydrochloride, a saturated heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to hexahydropyridazine hydrochloride.

Introduction to Hexahydropyridazine and its Hydrochloride Salt

Hexahydropyridazine, also known as 1,2-diazinane, is a six-membered saturated ring containing two adjacent nitrogen atoms. Its simple, non-aromatic structure provides a foundational scaffold for the synthesis of more complex and biologically active molecules. The hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity compared to the free base. Spectroscopic analysis is, therefore, crucial to confirm the structure and the protonation state of the nitrogen atoms.

The structure of hexahydropyridazine hydrochloride is as follows:

Caption: Molecular structure of Hexahydropyridazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For hexahydropyridazine hydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular symmetry and the electronic environment of the protons and carbons.

Theoretical Considerations for NMR of Hexahydropyridazine Hydrochloride

The hexahydropyridazine ring is conformationally flexible, undergoing rapid ring inversion at room temperature. This leads to time-averaged NMR signals. Upon protonation to form the hydrochloride salt, the nitrogen atoms become positively charged, which has a significant deshielding effect on the adjacent protons and carbons. This deshielding results in a downfield shift (higher ppm values) of their NMR signals compared to the free base.[1][2]

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of hexahydropyridazine hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine hydrochlorides due to its ability to dissolve the salt and the presence of a residual water peak which can be used for reference.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Reference: TMS or the solvent peak.

Caption: Workflow for NMR data acquisition and processing.

Spectroscopic Data and Interpretation

¹H NMR Spectrum:

Experimental data for hexahydropyridazine dihydrochloride in DMSO-d₆ shows two multiplets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 | m | 4H | α-CH₂ (protons adjacent to N) |

| ~1.6 | m | 4H | β-CH₂ (protons adjacent to other carbons) |

Interpretation:

-

The presence of only two signals indicates that, on the NMR timescale, the molecule is symmetrical.

-

The downfield signal at approximately 3.0 ppm is assigned to the α-methylene protons (C3-H₂ and C6-H₂). Their proximity to the electropositive nitrogen atoms causes significant deshielding.[1]

-

The upfield signal at around 1.6 ppm corresponds to the β-methylene protons (C4-H₂ and C5-H₂), which are further away from the nitrogen atoms and thus experience less deshielding.

-

The multiplet nature of the signals arises from the spin-spin coupling between the α and β protons.

¹³C NMR Spectrum (Predicted):

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 45-55 | α-C (carbons adjacent to N) |

| 20-30 | β-C (carbons adjacent to other carbons) |

Interpretation:

-

Similar to the ¹H NMR, two signals are expected due to the molecule's symmetry.

-

The α-carbons (C3 and C6) are expected to resonate in the 45-55 ppm range due to the strong deshielding effect of the adjacent protonated nitrogen atoms.[3]

-

The β-carbons (C4 and C5) will be further upfield, likely in the 20-30 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Considerations for IR of Hexahydropyridazine Hydrochloride

For hexahydropyridazine hydrochloride, the most characteristic IR absorptions will be those associated with the N-H and C-H bonds. As a secondary amine salt, a broad and strong absorption band is expected in the high-frequency region of the spectrum, corresponding to the N-H stretching vibrations of the R₂NH₂⁺ group.[4][5] This broadening is a result of strong hydrogen bonding in the solid state.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of hexahydropyridazine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Spectroscopic Data and Interpretation (Predicted)

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3200-2700 | Strong, Broad | N-H Stretch (R₂NH₂⁺) |

| 2950-2850 | Medium-Strong | C-H Stretch (aliphatic) |

| 1620-1560 | Medium | N-H Bend |

| 1470-1430 | Medium | C-H Bend (scissoring) |

Interpretation:

-

N-H Stretching: A very prominent, broad band is expected in the 3200-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary amine salt.[4][6] The broadness is due to hydrogen bonding.

-

C-H Stretching: The aliphatic C-H stretching vibrations will appear as sharper peaks superimposed on the broad N-H band, typically in the 2950-2850 cm⁻¹ range.

-

N-H Bending: An absorption of medium intensity is anticipated around 1620-1560 cm⁻¹ due to the N-H bending vibration.

-

C-H Bending: The scissoring and bending vibrations of the CH₂ groups are expected in the 1470-1430 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Theoretical Considerations for MS of Hexahydropyridazine Hydrochloride

For amine hydrochlorides, electrospray ionization (ESI) is a common and effective ionization technique. In the positive ion mode, the molecule will likely be detected as the protonated free base, [M+H]⁺, where M is the molecular weight of hexahydropyridazine. The hydrochloride salt will dissociate in the spray, and the chloride ion is generally not observed in the positive ion spectrum. The molecular ion of the free base has an even nominal mass, and its protonated form will have an odd m/z value.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of hexahydropyridazine hydrochloride (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid like formic acid may be added to the solvent to promote protonation, although it may not be necessary for an amine hydrochloride.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3-5 kV

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation)

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-400 °C

Caption: Workflow for ESI-Mass Spectrometry analysis.

Spectroscopic Data and Interpretation (Predicted)

| m/z (Predicted) | Assignment |

| 87.1 | [M+H]⁺ (Protonated free base) |

Interpretation:

-

The molecular weight of the free base, hexahydropyridazine (C₄H₁₀N₂), is 86.14 g/mol .

-

In positive ion ESI-MS, the expected base peak would be the protonated molecule [C₄H₁₀N₂ + H]⁺ at an m/z of approximately 87.1.[7]

-

Fragmentation of this ion could occur, leading to smaller charged fragments. Common fragmentation pathways for cyclic amines involve ring opening and loss of small neutral molecules.

Conclusion

The spectroscopic characterization of hexahydropyridazine hydrochloride relies on a combination of NMR, IR, and Mass Spectrometry. While a complete set of experimental data may not always be readily available in the literature, a thorough understanding of spectroscopic principles allows for reliable prediction and interpretation of the expected spectra. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound, enabling its confident identification and use in further chemical endeavors.

References

-

Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

-

Cabrol, D., & Cachet, H. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-7. [Link]

-

Brisse, F., & Sandorfy, C. (1967). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

-

Pence, I., & Evans, A. M. (2010). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. [Link]

-

Takai, Y., et al. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. R Discovery. [Link]

-

Al-trad, B., Al-atrash, H., & Al-abed, A. (2020). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. ResearchGate. [Link]

-

Jeyanthi, G., & Chandrasekaran, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B. [Link]

-

SpectraBase. (n.d.). 1-Ethyl-2-methyl-hexahydro-pyridazine. SpectraBase. [Link]

-

Bazzicalupi, C., et al. (2006). 1 H NMR chemical shifts of the protons in 1 as pH function (labels as Chart 1). ResearchGate. [Link]

-

Suleiman, M., et al. (2014). 1 H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. ResearchGate. [Link]

-

Yu, Z., et al. (2001). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

Lurie, I. S., & Hays, P. A. (2011). Chapter 11 - Amines. Future4200. [Link]

-

Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Reddit. [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectra of hexahydropyridine, 4-[4, 5-dimethoxyphenyl]. ResearchGate. [Link]

-

PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

-

PubChem. (n.d.). Piperidine. PubChem. [Link]

-

N/A. (n.d.). 13C NMR. N/A. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

SpectraBase. (n.d.). Pyridazine, 1,2-dihydro-1,2,3,4,5,6-hexaphenyl-. SpectraBase. [Link]

-

Chemistry LibreTexts. (2023). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

-

N/A. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. N/A. [Link]

-

Pavia, D. L., et al. (2023). nuclear magnetic resonance - spectroscopy. N/A. [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. University of Regensburg. [Link]

-

Michalska, K., & Kisiel, W. (2019). 1 H-NMR (500.13 MHz) data of 8 and 9. In pyridine-d 5 ; δ H in ppm, J in Hz. ResearchGate. [Link]

-

Sert, Y., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0199655). NP-MRD. [Link]

-

ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM011563). ContaminantDB. [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). Calculated ground state IR spectra in the gas phase (colour) and FTIR... ResearchGate. [Link]

Sources

Commercial availability and purity of Hexahydropyridazine hydrochloride

The Hexahydropyridazine Scaffold: Commercial Landscape, Synthetic Methodologies, and Applications in Drug Discovery

As the demand for novel, conformationally restricted nitrogen heterocycles accelerates in medicinal chemistry, hexahydropyridazine (1,2-diazinane) has emerged as a highly versatile building block. Characterized by its saturated six-membered ring containing two adjacent nitrogen atoms, this scaffold is integral to the development of complex active pharmaceutical ingredients (APIs), including ACE inhibitors and targeted anticancer therapeutics[1][2].

This technical guide provides a comprehensive analysis of the commercial availability, purity standards, and validated synthetic protocols for hexahydropyridazine hydrochloride, designed specifically for researchers and drug development professionals.

Commercial Availability and Quantitative Purity Metrics

In commercial and research settings, hexahydropyridazine is predominantly supplied as a hydrochloride salt to enhance its stability, mitigate oxidative degradation of the hydrazine moiety, and improve aqueous solubility. The compound is commercially available in two primary salt forms: the mono-hydrochloride (1:1) and the dihydrochloride[3][4].

Selecting the correct salt form is critical for downstream stoichiometry, particularly in multi-component reactions (MCRs) or N-alkylation procedures where precise equivalents of base are required to liberate the free amine[5][6].

Table 1: Commercial Metrics and Physicochemical Data of Hexahydropyridazine Salts

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Typical Commercial Purity | Price Estimate (Research Scale) |

| Hexahydropyridazine hydrochloride (1:1) | 89990-53-4 | C4H11ClN2 | 122.60 g/mol | ≥ 95.0% | Inquiry / Custom Synthesis |

| Hexahydropyridazine dihydrochloride | 124072-89-5 | C4H12Cl2N2 | 159.06 g/mol | 98.0% - 99.0% | ~$1.00 - $1.10 / g |

Data aggregated from global chemical suppliers. Prices and purity are subject to batch variations and supplier specifications[3][4].

Validated Synthetic Methodology: The Cyclization Protocol

While hexahydropyridazine can be synthesized via the reduction of pyridazine or [4+2] cycloaddition[7], the most direct and scalable laboratory method involves the base-promoted intramolecular cyclization of 1,4-dibromobutane with a protected hydrazine derivative[4].

As a Senior Application Scientist, I emphasize that the success of this protocol relies heavily on strict anhydrous conditions and the strategic use of solvent polarity to drive the reaction forward.

Step-by-Step Experimental Protocol

Reagents: 1,4-dibromobutane, tert-butylhydrazinium formate (or similar protected hydrazine), Sodium Hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-Dimethylformamide (DMF), hexane, 4N HCl in dioxane, diethyl ether.

Step 1: Preparation of the Base Suspension

-

Add 7.6 g of NaH (0.19 mol, 2.2 eq.) to a 1-liter, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dosing funnel, and a nitrogen inlet[4].

-

Causality & Technique: Wash the NaH three times with anhydrous hexane. This removes the mineral oil dispersion, ensuring accurate stoichiometric reactivity and preventing oil from contaminating the final product. Decant the hexane carefully under nitrogen.

-

Resuspend the purified NaH in 350 mL of anhydrous DMF and cool the flask to 0 °C using an ice bath. Causality: DMF is a polar aprotic solvent that strongly solvates the sodium cation ( Na+ ), thereby increasing the nucleophilicity of the hydride ion. The ice bath is critical to control the highly exothermic deprotonation step that follows.

Step 2: N-Alkylation and Cyclization

-

Dissolve 20 g of tert-butylhydrazinium formate (0.086 mol, 1 eq.) in 50 mL of anhydrous DMF.

-

Add this solution dropwise to the NaH suspension via the dosing funnel[4].

-

Stir the mixture at room temperature for 1 hour. During this time, an initial intermolecular SN2 substitution occurs, rapidly followed by an intramolecular SN2 cyclization to form the six-membered ring. A white solid will precipitate, indicating the formation of sodium bromide (NaBr) as a byproduct[4].

Step 3: Self-Validating Quench and Extraction

-

Quench the reaction by adding water dropwise. Self-Validation: The cessation of hydrogen gas ( H2 ) evolution serves as a visual confirmation that all unreacted NaH has been safely neutralized[4].

-

Partition the mixture between diethyl ether and water. Extract the organic phase, wash twice with water to remove residual DMF, and concentrate under vacuum.

Step 4: Deprotection and Salt Precipitation

-

Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane[4]. Causality: Anhydrous HCl cleaves the protecting groups without introducing water, which would otherwise dissolve the highly polar product.

-

Add 300 mL of diethyl ether to the mixture. Self-Validation: The non-polar ether dramatically lowers the dielectric constant of the solution, forcing the highly polar hexahydropyridazine hydrochloride to precipitate out of solution as a pure crystalline solid[4]. Isolate via vacuum filtration.

Step-by-step synthetic workflow for hexahydropyridazine hydrochloride.

Applications in Drug Development

The hexahydropyridazine core is not merely a structural curiosity; it is a privileged scaffold in modern pharmacology. Its unique N-N bond and conformational rigidity allow it to interact with complex biological targets.

Cardiovascular Therapeutics: Cilazapril

Derivatives such as (S)-hexahydropyridazine-3-carboxylic acid are critical structural components in natural peptides (e.g., monamycins, aurantimycins) and act as key intermediates in the synthesis of the potent antihypertensive drug Cilazapril [1]. Cilazapril is an Angiotensin-Converting Enzyme (ACE) inhibitor, and the hexahydropyridazine ring is essential for mimicking the transition state of the ACE substrate, thereby blocking the conversion of angiotensin I to angiotensin II[1].

Oncology: Apoptosis in Breast Cancer

Recent advancements have leveraged multicomponent cascade reactions to synthesize polysubstituted chiral hexahydropyridazines. These novel derivatives exhibit potent antiproliferative activity against MCF-7 breast cancer cells[2]. Mechanistic studies reveal that these compounds do not merely act as cytotoxic agents; they actively induce apoptosis by modulating extracellular signal-regulated kinase (ERK) pathways, disrupting mitochondrial membrane potential, and triggering the cleavage of poly(ADP-ribose) polymerase (PARP)[2].

Apoptotic signaling pathway induced by chiral hexahydropyridazines in MCF-7 cells.

Quality Control and Analytical Verification

When sourcing commercial hexahydropyridazine hydrochloride (typically guaranteed at 95%-99% purity)[3][4], researchers must validate the batch prior to use in sensitive catalytic or asymmetric syntheses.

-

1H NMR Spectroscopy: The structural integrity of the hexahydropyridazine ring is easily verified via 1H NMR (in DMSO-D6). The characteristic chemical shifts appear as distinct multiplets at δ 1.6 ppm (4H, corresponding to the C3 and C4 methylene protons) and δ 3.0 ppm (4H, corresponding to the nitrogen-adjacent C2 and C5 methylene protons)[4].

-

Moisture Content: Because the hydrochloride salt is highly hygroscopic, Karl Fischer titration should be employed to ensure water content is below 0.5%, preventing reagent degradation during moisture-sensitive downstream N-alkylations[6].

References

-

HEXAHYDROPYRIDAZINE HYDROCHLORIDE | CAS#:89990-53-4. Chemsrc.[Link]

-

A Scalable Process to the Key Intermediate of Cilazapril, (S)-1-Benzyloxycarbonylhexahydropyridazine-3-carboxylic Acid, Through a Novel Cascade Course. ACS Publications.[Link]

-

Core-Scaffold-Inspired Asymmetric Synthesis of Polysubstituted Chiral Hexahydropyridazines that Potently Inhibit Breast Cancer Cell Proliferation by Inducing Apoptosis. PubMed.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Core-Scaffold-Inspired Asymmetric Synthesis of Polysubstituted Chiral Hexahydropyridazines that Potently Inhibit Breast Cancer Cell Proliferation by Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEXAHYDROPYRIDAZINE HYDROCHLORIDE | CAS#:89990-53-4 | Chemsrc [chemsrc.com]

- 4. HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Hexahydropyridazine Hydrochloride: A Strategic Building Block in Advanced Organic Synthesis

Executive Summary

Hexahydropyridazine (1,2-diazinane) is a saturated six-membered diazine ring that serves as a privileged scaffold in medicinal chemistry. Found in bioactive molecules such as cilazapril, actinoramide A, and 1-azafagomine, this motif offers unique conformational rigidity and dual nitrogen-bonding capabilities[1]. While the free hydrazine base is highly susceptible to oxidative degradation and moisture, isolating the compound as a hydrochloride salt (mono- or dihydrochloride) provides a bench-stable, highly crystalline building block[2].

This technical guide provides drug development professionals and synthetic chemists with an authoritative framework for the de novo synthesis, physicochemical profiling, and downstream functionalization of hexahydropyridazine hydrochloride.

Physicochemical Profiling & Structural Rationale

The selection of the hydrochloride salt over the free base is driven by thermodynamic stability. The protonated diazinane resists atmospheric oxidation, allowing for long-term storage under inert conditions[3].

Table 1: Physicochemical Properties of Hexahydropyridazine Dihydrochloride

| Property | Value |

| Chemical Name | Hexahydropyridazine Dihydrochloride |

| CAS Number | 124072-89-5[3] |

| Molecular Formula | C4H12Cl2N2 |

| Molecular Weight | 159.06 g/mol |

| Appearance | White solid/precipitate |

| Storage | Inert atmosphere, room temperature |

Upstream Synthesis: De Novo Assembly of the 1,2-Diazinane Core

The foundational synthesis of the hexahydropyridazine core relies on the bimolecular alkylation of a protected hydrazine derivative with a bis-electrophile.

Mechanistic Rationale

Using 1,4-dibromobutane and tert-butylhydrazinium formate, the reaction leverages sodium hydride (NaH) in N,N-Dimethylformamide (DMF). DMF acts as a polar aprotic solvent, heavily solvating the sodium cations and leaving the hydrazinide anion highly nucleophilic. The subsequent deprotection in a highly acidic ethereal medium forces the precipitation of the target salt, driving the reaction to completion via Le Chatelier's principle[2].

Self-Validating Experimental Protocol: Synthesis from 1,4-Dibromobutane

Reagents: 1,4-dibromobutane (1.0 eq), tert-butylhydrazinium formate (1.0 eq), NaH (60% dispersion, 2.2 eq), Anhydrous DMF, Hexane, 4N HCl in Dioxane, Diethyl Ether.

-

Preparation & Deprotonation: Wash 7.6 g NaH (0.19 mol) three times with hexane under nitrogen.

-

Causality: Removing the mineral oil ensures accurate stoichiometric control and prevents non-polar impurities from interfering with the cyclization. Suspend the washed NaH in 350 mL anhydrous DMF and cool to 0 °C.

-

-

Hydrazine Activation: Dropwise addition of 20 g tert-butylhydrazinium formate (0.086 mol) dissolved in 50 mL DMF.

-

Causality: The 0 °C environment and slow addition manage the highly exothermic deprotonation, preventing thermal degradation of the hydrazine.

-

-

Bimolecular Alkylation & Cyclization: Add 10.27 mL 1,4-dibromobutane (0.086 mol) in a single portion. Stir overnight at room temperature.

-

Causality: The 1,4-dibromobutane acts as a bis-electrophile. The controlled concentration favors intramolecular ring closure (forming the 6-membered ring) over intermolecular oligomerization.

-

-

Quench & Extraction: Quench the reaction with water.

-

Self-Validation: Continue water addition until gas (H₂) evolution completely ceases, visually confirming the safe neutralization of all excess NaH. Partition between ether and water, and concentrate the organic layer.

-

-

Deprotection & Salt Precipitation: Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane, followed by the addition of 300 mL diethyl ether. Stir for 1 hour.

-

Causality: The strong acid cleaves the Boc/formate groups. Diethyl ether acts as a potent anti-solvent for the highly polar hydrochloride salt.

-

Self-Validation: A dense white solid precipitates quantitatively (13.7 g, ~100% yield), signaling successful deprotection and isolation of the target building block[2].

-

Fig 1: Step-by-step synthetic workflow for hexahydropyridazine hydrochloride.

Downstream Applications: Diversification and MCRs

Once isolated, the hexahydropyridazine core can be deployed in several advanced synthetic pathways. As a cyclic hydrazine, it offers two nucleophilic nitrogen centers, making it an underexplored but highly potent candidate for Multi-Component Reactions (MCRs) such as Ugi or Passerini-type couplings to form complex fused heterocycles[4]. Furthermore, it acts as a rigidified bioisostere for piperidine and piperazine rings in drug design[1].

[4+2] Cycloadditions for Stereodefined Adducts

A highly efficient method for functionalizing this core involves the Gallium Trichloride (GaCl₃) catalyzed[4+2] cycloaddition between donor-acceptor cyclobutanes and cis-diazenes (like PTAD)[5].

Self-Validating Experimental Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition

Reagents: Donor-acceptor cyclobutane diester (1.0 eq), 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD, 1.0 eq), GaCl₃ (10 mol%), Anhydrous DCM.

-

Reagent Assembly: In an oven-dried flask under argon, dissolve the donor-acceptor cyclobutane and PTAD in anhydrous DCM.

-

Causality: Argon and strictly anhydrous conditions prevent the moisture-sensitive GaCl₃ from hydrolyzing into inactive gallium hydroxide.

-

-

Lewis Acid Activation: Add GaCl₃ (10 mol%) at room temperature.

-

Causality: GaCl₃ acts as a potent Lewis acid, coordinating to the diester moieties of the cyclobutane. This polarizes the C-C bond, triggering ring-opening to form a reactive 1,4-zwitterionic intermediate[5].

-

-

Cycloaddition: The zwitterion is rapidly intercepted by the highly electrophilic N=N bond of PTAD.

-

Self-Validation: PTAD is inherently deep red. As the N=N double bond is consumed in the cycloaddition, the reaction mixture transitions from deep red to pale yellow or colorless, providing an immediate, built-in visual indicator of reaction completion.

-

-

Quench & Isolation: Quench with saturated NaHCO₃ to neutralize the Lewis acid. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the stereodefined hexahydropyridazine derivative.

Fig 2: Downstream synthetic applications and diversification pathways.

Quantitative Data: Yields and Reaction Parameters

The versatility of the hexahydropyridazine scaffold is reflected in the high yields obtained across various synthetic methodologies, including direct reduction of pyridazines[6] and Lewis acid-catalyzed cycloadditions[5].

Table 2: Yields of Hexahydropyridazine Derivatives via Reduction & Cycloaddition

| Derivative Synthesized | Reaction Pathway | Solvent | Temp | Yield (%) |

| 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | Pyridazine Reduction | Methanol | 0 °C to RT | 85 |

| 1,4-Dihydro-3,6-dimethylpyridazine | Pyridazine Reduction | Ethanol | RT | 78 |

| 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Pyridazine Reduction | Methanol | 0 °C to RT | 90 |

| Stereodefined Adduct (3d) | [4+2] Cycloaddition | DCM | RT | 75 |

| Stereodefined Adduct (3f) | [4+2] Cycloaddition | DCM | RT | 88 |

| Stereodefined Adduct (3h) | [4+2] Cycloaddition | DCM | RT | 16 |

(Note: The lower yield for adduct 3h is attributed to the electron-deficient nature of the aryl-substituted cyclobutane precursor, which destabilizes the intermediate zwitterion[5].)

Conclusion

Hexahydropyridazine hydrochloride is far more than a simple cyclic diamine; it is a gateway to conformationally restricted bioisosteres and complex fused heterocycles. By utilizing self-validating protocols—such as monitoring gas evolution during deprotonation or tracking the colorimetric decay of PTAD during cycloadditions—researchers can reliably harness this building block to expand their medicinal chemistry libraries.

References

- Title: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 Source: ChemicalBook URL

- Title: 124072-89-5|Hexahydropyridazine dihydrochloride Source: BLD Pharm URL

- Title: Synthesis of Hexahydropyridazine Derivatives: A Technical Guide Source: BenchChem URL

- Title: The Untapped Potential of Hexahydropyridazine in Multi-Component Reactions Source: BenchChem URL

- Title: Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes and cis-Diazenes Source: Organic Letters - ACS Publications URL

- Title: Strained spiro heterocycles as potential bioisosteres Source: RSC Publishing URL

Sources

- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 2. HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 [chemicalbook.com]

- 3. 124072-89-5|Hexahydropyridazine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the N-N Bond in Hexahydropyridazine Hydrochloride: A Mechanistic and Synthetic Guide

Executive Summary

Hexahydropyridazine (1,2-diazinane) and its stable dihydrochloride salt (CAS 124072-89-5) represent a critical class of cyclic hydrazines in modern organic synthesis and drug discovery. The structural incorporation of the N-N bond within a six-membered ring provides a conformationally restricted scaffold highly valued in the design of peptidomimetics and nonribosomal peptide analogs, such as piperazic acid[1]. This technical whitepaper explores the electronic properties, chemoselective reactivity, and targeted reductive cleavage of the hexahydropyridazine N-N bond, providing application scientists with field-proven protocols and mechanistic insights.

Structural and Electronic Foundations of the N-N Bond

The reactivity of the N-N bond in hexahydropyridazine is dictated by its cyclic geometry. In acyclic hydrazines, free rotation around the N-N axis allows the molecule to adopt a conformation that minimizes the repulsion between the adjacent nitrogen lone pairs (the gauche effect). In the six-membered hexahydropyridazine ring, conformational rigidity forces the lone pairs into closer proximity, theoretically destabilizing the bond.

However, in practice, the cyclic N-N bond exhibits remarkable kinetic stability. To handle the compound without spontaneous atmospheric oxidation to tetrahydropyridazine, it is synthesized and stored as 2[2]. The protonation of both nitrogen atoms eliminates lone-pair repulsion and drastically increases the oxidation potential of the molecule, rendering the N-N bond inert under standard ambient conditions.

Reductive Cleavage: Causality and Chemoselectivity

A primary synthetic utility of hexahydropyridazine derivatives is their transformation into 1,4-diamines (putrescine derivatives) via reductive cleavage of the N-N bond.

The Hydrogenation Fallacy: A common misconception in synthetic planning is that cyclic hydrazines can be cleaved using standard catalytic hydrogenation. As demonstrated in 3, cyclic hydrazine products are highly resistant to standard hydrogenations; subjecting them to Raney-Nickel hydrogenolysis typically results only in the removal of protecting groups (e.g., Cbz or Benzyl) while leaving the N-N bond completely intact[3].

The Single-Electron Transfer (SET) Imperative: To successfully cleave the N-N bond, one must shift from surface-mediated hydrogenation to a Single-Electron Transfer (SET) mechanism. The use of dissolving metal reductions, specifically Zinc dust in Acetic Acid (AcOH), is required. Crucially, the addition of Trifluoroacetic acid (TFA) is causal to the reaction's success. TFA doubly protonates the hydrazine, forming a highly electrophilic dication. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N-N bond, making the transfer of a single electron from the Zinc surface thermodynamically favorable, initiating homolytic scission[3].

Chemoselectivity in the reductive cleavage of cyclic hydrazines via SET conditions.

Quantitative Analysis of Cleavage Methodologies

The following table summarizes the operational parameters and chemoselectivity profiles of various N-N bond cleavage strategies applied to hexahydropyridazine scaffolds.

| Cleavage Methodology | Reagents & Conditions | Yield (%) | Chemoselectivity Profile | Mechanistic Pathway |

| Standard Hydrogenolysis | Raney-Ni, H₂ (1-4 atm), MeOH, RT | < 5% | Poor (Cleaves protecting groups, leaves N-N intact) | Surface-mediated homolytic scission |

| Dissolving Metal Reduction | Zn dust, AcOH, TFA (15 vol%), 35–80 °C | 50–65% | Moderate (May reduce susceptible ketones/aldehydes) | SET to hydrazine dication |

| Samarium Iodide | SmI₂, THF/H₂O, RT | 80–90% | High (Excellent functional group tolerance) | SET to form nitrogen-centered radical |

Data synthesized from established cyclic hydrazine cleavage protocols[3].

Self-Validating Experimental Protocol: N-N Bond Cleavage via SET

To ensure a robust and self-validating workflow, the following protocol incorporates an in situ Boc-protection step. Because the resulting 1,4-diamines are highly polar and partition unfavorably into aqueous phases during standard workup, introducing Boc-anhydride directly after reduction converts the diamine into a lipophilic dicarbamate. This allows for straightforward organic extraction and reliable TLC visualization (ninhydrin stain validation).

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve the hexahydropyridazine derivative (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and Acetic Acid (AcOH) to achieve a 0.1 M concentration.

-

Acidification (LUMO Lowering): Slowly add 15 vol% Trifluoroacetic acid (TFA) relative to the DCM volume. Stir for 10 minutes at room temperature to ensure complete dication formation[3].

-

SET Reduction: Add activated Zinc dust (10.0 equiv) in portions. Caution: Exothermic reaction with hydrogen gas evolution. Heat the suspension to 45 °C and monitor via TLC until the starting material is consumed (typically 2-4 hours).

-

Catalyst Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove zinc salts. Wash the pad thoroughly with EtOAc. Self-validation: The filtrate should be clear and no longer evolve gas.

-

In situ Protection: Concentrate the filtrate under reduced pressure to remove excess DCM and TFA. Redissolve in THF/H₂O (1:1), adjust the pH to 9 using saturated NaHCO₃, and immediately add Boc₂O (2.5 equiv). Stir overnight.

-

Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected 1,4-diamine.

Step-by-step experimental workflow for N-N bond cleavage and product isolation.

Pharmaceutical Applications and Derivatization

Beyond cleavage, the intact N-N bond of hexahydropyridazine serves as a vital structural element in drug discovery.

Piperazic Acid Derivatives: The most prominent biological application of the 1,2-diazinane ring is found in piperazic acid (hexahydropyridazine-3-carboxylic acid). This noncanonical α-hydrazino acid is biosynthesized by N-N bond-forming enzymes (NNzymes) such as piperazate synthase (PZS)[1]. Molecules containing this scaffold, such as himastatin and kutzneride, exhibit potent antibacterial and anticancer properties.

Multicomponent Reactions (MCRs): In synthetic medicinal chemistry, the4 provides two nucleophilic nitrogen centers. By carefully controlling the stoichiometry and utilizing orthogonal protecting groups, researchers can selectively mono-alkylate or mono-acylate the ring, utilizing it as a conformationally restricted diamine component in Ugi-type multicomponent reactions to generate novel cage-like or macrocyclic drug candidates[4].

References

-

Carbon–Nitrogen Bond Formation via the Vanadium Oxo Catalyzed Sigmatropic Functionalization of Allenols Organic Letters, ACS Publications URL:[Link]

-

Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds ACS Catalysis URL:[Link]

Sources

Hexahydropyridazine Hydrochloride Derivatives: Synthetic Pathways, Medicinal Chemistry, and Pharmacological Applications

As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the synthesis and application of hexahydropyridazine derivatives not merely as a sequence of reactions, but as a carefully orchestrated manipulation of molecular properties. Hexahydropyridazine—a saturated, six-membered cyclic hydrazine—possesses a high sp³-fraction and unique three-dimensionality, making it a privileged scaffold and an excellent bioisostere in modern drug design.

This technical whitepaper provides an authoritative guide on the synthesis, isolation, and biological evaluation of hexahydropyridazine hydrochloride derivatives, focusing on causality, self-validating experimental systems, and proven pharmacological applications.

Chemical Architecture & Rationale for the Hydrochloride Salt

The free base of hexahydropyridazine features two adjacent nucleophilic nitrogen centers. While this makes it highly reactive for multi-component reactions, it also renders the free base a liquid that is highly susceptible to atmospheric oxidation and degradation over time.

Converting the core scaffold into1[1] solves this fundamental instability. Protonation of the nitrogen atoms drastically reduces their electron density, shielding the N-N bond from oxidative cleavage. Furthermore, the dihydrochloride salt exists as a stable, crystalline solid with vastly enhanced aqueous solubility[1], which is a strict prerequisite for downstream cell-based assays and formulation in physiological buffers.

Synthetic Workflows: From Core to Derivatives

Synthesizing these derivatives requires strict control over chemoselectivity. The most robust method for generating the saturated core from readily available precursors is the catalytic hydrogenation of substituted pyridazines[2].

Step-by-Step Protocol: Catalytic Hydrogenation & Salt Formation

This protocol is designed as a self-validating system; the visual cues during precipitation and the strategic choice of reagents ensure high fidelity and yield.

-

Substrate Preparation: Dissolve the substituted pyridazine precursor in glacial acetic acid.

-

Causality: The acidic medium protonates the diazine ring, increasing its electrophilicity and facilitating the addition of hydride species from the catalyst surface[2].

-

-

Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) at 10 mol%.

-

Causality: PtO₂ is explicitly chosen over standard Palladium on Carbon (Pd/C) because palladium frequently catalyzes the hydrogenolysis (cleavage) of the delicate N-N bond[2]. PtO₂ ensures complete ring saturation while preserving the cyclic hydrazine core.

-

-

Hydrogenation: Purge the reaction vessel with N₂ gas, followed by H₂. Stir vigorously under an H₂ atmosphere (50 psi) at ambient temperature for 12–24 hours. Monitor completion via LC-MS.

-

Filtration: Filter the mixture through a tightly packed pad of Celite to remove the catalyst.

-

Caution: Spent platinum catalyst is highly pyrophoric; keep the filter cake wet with water during disposal.

-

-

Precipitation of the Dihydrochloride Salt: Concentrate the filtrate under reduced pressure to remove acetic acid. Dissolve the resulting crude oil in anhydrous diethyl ether, and dropwise add 2.0 M HCl in ether.

-

Causality: The non-polar ether solvent forces the highly polar dihydrochloride salt to precipitate immediately as a crystalline solid. This drives the equilibrium forward and acts as a primary, self-validating purification step.

-

-

Isolation: Vacuum filter the precipitate, wash with cold ether, and dry under high vacuum to yield the target hexahydropyridazine dihydrochloride.

Workflow for the synthesis of hexahydropyridazine dihydrochloride from pyridazine precursors.

Pharmacological Applications & Target Modulation

Hexahydropyridazine derivatives exhibit diverse, potent biological activities that are heavily dependent on their substitution patterns and stereochemistry.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Local excess of nitric oxide (NO) is heavily implicated in beta-cell damage during autoimmune Type 1 Diabetes. Research demonstrates that3[3]. Substitution at the nitrogen of the 1-carbothioamide group with aliphatic chains (e.g., propyl, butyl) or cyclic moieties yields inhibitory activity comparable to the clinical standard, aminoguanidine[3].

Oncology: Apoptosis Induction via ERK/PARP Pathways

Polysubstituted chiral hexahydropyridazines, synthesized via organocatalytic multi-component cascade reactions, have shown profound anti-proliferative effects in breast cancer models[4]. Mechanistic studies reveal that these compounds induce apoptosis by modulating extracellular signal-related kinase (ERK) and triggering poly(ADP-ribose) polymerase (PARP) cleavage alongside mitochondrial dysfunction[4].

Hedgehog Pathway Modulation

Piperazic acid, a naturally occurring hexahydropyridazine-3-carboxylic acid, and its synthetic analogs are critical in downregulating Gli-dependent Hedgehog (Hh) signaling[5]—a pathway frequently hyperactivated in basal cell carcinomas. The presence of both nitrogens in the ring is strictly required for activity; control analogs lacking the 1-nitrogen (such as DL-pipecolic acid) lose all efficacy[5].

Quantitative Data Summary

| Compound Class / Derivative | Primary Biological Target | Activity / IC₅₀ | Reference |

| Hexahydropyridazine-1-carbothioamides | Inducible Nitric Oxide Synthase (iNOS) | IC₅₀: 0.5 – 2.1 mM | 3 |

| Aminoguanidine (Standard Control) | Inducible Nitric Oxide Synthase (iNOS) | IC₅₀: 0.3 mM | 3 |

| Polysubstituted Chiral Hexahydropyridazines | ERK / PARP Pathways (Breast Cancer) | Potent Anti-proliferative | 4 |

| Piperazic Acid | Hedgehog (Hh) Signaling Pathway | Downregulates Gli-signaling | 5 |

| DL-Pipecolic Acid (Control) | Hedgehog (Hh) Signaling Pathway | Inactive (> 50 µM) | 5 |

Biological Validation: Cell-Based iNOS Assay Protocol

To evaluate the efficacy of newly synthesized derivatives, a robust in vitro assay is required. This protocol utilizes RIN-5AH cells to model pancreatic beta-cell NO production[3].

Step-by-Step Methodology:

-

Cell Culture & Seeding: Plate RIN-5AH (insulin-producing) cells in 96-well plates at a density of 5×10⁴ cells/well in RPMI-1640 medium.

-

Cytokine Induction: Treat cells with a combination of IL-1β and IFN-γ.

-

Causality: iNOS is not constitutively expressed. These cytokines synergistically activate the NF-κB and JAK/STAT signaling pathways, which are mandatory to induce NOS2 gene transcription[3].

-

-